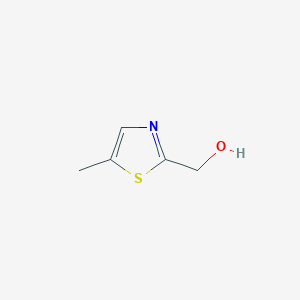

5-Methyl-2-thiazolemethanol

Description

Historical Context and Significance of Thiazole (B1198619) Scaffolds in Organic and Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of organic and medicinal chemistry. bohrium.combenthamdirect.com Its journey into prominence began with the identification of its presence in thiamine (B1217682) (Vitamin B1), a discovery that underscored the vital biological role of this structural motif. acs.org

In the landscape of drug discovery, thiazole derivatives are hailed as a "universal motif," integral to a multitude of pharmacologically active agents. bohrium.com This widespread utility stems from their capacity to interact with a diverse range of biological targets, leading to a broad spectrum of therapeutic actions, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects. benthamdirect.combohrium.combohrium.comnih.gov The adaptability of the thiazole scaffold for chemical modification allows scientists to meticulously design molecules with enhanced potency and improved safety profiles. bohrium.comfabad.org.tr As a result, thiazole-containing compounds are not only fixtures in the current pharmaceutical market but also a major focus of ongoing preclinical and clinical research. bohrium.comresearchgate.net

Overview of 5-Methyl-2-thiazolemethanol as a Research Target

This compound, identified by the CAS number 202932-04-5, has emerged as a crucial building block in synthetic chemistry. sigmaaldrich.com Its molecular structure, which includes a reactive hydroxymethyl group, makes it an ideal starting material for constructing more elaborate molecules. This has made it a key intermediate in the pursuit of new compounds with potential therapeutic value.

A significant area of research has been its application in synthesizing modulators of nicotinic acetylcholine (B1216132) receptors, which are implicated in a variety of central nervous system disorders. unifi.itnih.gov The defined physical and chemical properties of this compound, such as its boiling point of 225°C at standard pressure, are fundamental to its practical use in chemical synthesis. sigmaaldrich.com

Scope and Objectives of Academic Investigations on this compound

The academic exploration of this compound is guided by several key objectives:

Advancing Synthetic Methodologies: A primary focus is on creating efficient and scalable methods for the synthesis of this compound and its derivatives. This includes pioneering new catalytic processes and optimizing reaction conditions to maximize yield and purity. chemicalbook.comresearchgate.net

Discovering Biological Activity: Researchers are actively investigating the potential of this compound as a precursor to novel biologically active molecules. This entails the synthesis of diverse compound libraries and their subsequent screening for a range of pharmacological activities, such as antimicrobial and anticancer effects.

Elucidating Structure-Activity Relationships (SAR): A critical goal is to understand how structural changes to the this compound framework impact its biological function. bohrium.com By systematically altering different parts of the molecule, scientists can pinpoint the structural features essential for achieving a desired therapeutic outcome.

Exploring Materials Science Applications: Beyond its role in medicine, the distinct electronic and structural characteristics of thiazole-based compounds have drawn interest in the field of materials science. Research in this area may involve leveraging this compound for the creation of innovative polymers, dyes, and ligands for metal complexes. rsc.org

Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 202932-04-5 | sigmaaldrich.comguidechem.com |

| Molecular Formula | C5H7NOS | guidechem.comchemscene.com |

| Molecular Weight | 129.18 g/mol | sigmaaldrich.comsigmaaldrich.com |

| IUPAC Name | (5-methyl-1,3-thiazol-2-yl)methanol | sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 225 °C at 760 mmHg | sigmaaldrich.com |

| Physical Form | Liquid or Yellow Solid | sigmaaldrich.comsigmaaldrich.com |

| Purity | 95-98% | sigmaaldrich.comsigmaaldrich.com |

| Storage Temperature | Room temperature or 2-8°C (Sealed in dry conditions) | sigmaaldrich.comsigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

(5-methyl-1,3-thiazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS/c1-4-2-6-5(3-7)8-4/h2,7H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWKAOFJDCPNWEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40593461 | |

| Record name | (5-Methyl-1,3-thiazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202932-04-5 | |

| Record name | (5-Methyl-1,3-thiazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-methyl-1,3-thiazol-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Methyl 2 Thiazolemethanol and Its Functionalized Derivatives

Strategic Approaches to the Thiazole (B1198619) Ring Construction in 5-Methyl-2-thiazolemethanol Synthesis

The synthesis of the thiazole ring is a cornerstone of preparing this compound. Various methods, from classical to contemporary, have been developed to achieve this heterocyclic core.

Classical and Contemporary Ring-Formation Reactions

The most widely recognized method for thiazole synthesis is the Hantzsch synthesis, which involves the cyclization reaction between an alpha-halocarbonyl compound and a thioamide. encyclopedia.pubbepls.com This method allows for the introduction of various substituents at the 2, 4, and 5-positions of the thiazole ring. encyclopedia.pubtandfonline.com For instance, 2,4-dimethylthiazole (B1360104) can be synthesized from thioacetamide (B46855) and chloroacetone. wikipedia.org

Contemporary modifications of the Hantzsch synthesis and other novel methods have been developed to improve yields and expand the substrate scope. These include:

Copper-Catalyzed Cyclization: A method involving the copper-catalyzed cyclization of oximes, anhydrides, and potassium thiocyanate (B1210189) offers a route to thiazole derivatives. encyclopedia.pub

Domino Alkylation-Cyclization: The reaction of substituted propargyl bromides with thiourea (B124793) derivatives in the presence of potassium carbonate and DMF under microwave irradiation provides 2-aminothiazoles. encyclopedia.pub

Reaction with 1H-1-(1′-alkynyl)-5-methyl-1,2,3-benziodoxathiole 3,3-dioxides: Thioamides react with these compounds to yield thiazoles in good yields. organic-chemistry.org

| Reaction Type | Reactants | Key Features | Reference |

|---|---|---|---|

| Hantzsch Synthesis | Alpha-halocarbonyls and Thioamides | Versatile for substitution at positions 2, 4, and 5. | encyclopedia.pubbepls.com |

| Copper-Catalyzed Cyclization | Oximes, Anhydrides, Potassium Thiocyanate | Modern alternative to classical methods. | encyclopedia.pub |

| Domino Alkylation-Cyclization | Propargyl Bromides and Thioureas | Utilizes microwave irradiation for rapid synthesis. | encyclopedia.pub |

Chemoenzymatic and Multicomponent Reaction Paradigms

To enhance efficiency and sustainability, chemoenzymatic and multicomponent reactions (MCRs) have emerged as powerful strategies for thiazole synthesis. mdpi.comnih.gov MCRs involve the one-pot reaction of three or more starting materials to form a single product, which is both economically and environmentally advantageous. iau.ir

A notable example is the novel chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives catalyzed by trypsin from porcine pancreas (PPT). mdpi.comnih.gov This method achieves high yields of up to 94% under mild conditions. mdpi.comnih.gov The optimal conditions for this reaction have been identified as using 20 mg of PPT at 45°C for 7 hours in ethanol (B145695). mdpi.com Another approach involves a three-component reaction of isothiocyanates, tetramethyl thiourea, and ethyl bromopyruvate to produce 1,3-thiazole derivatives in good yields (78-90%). iau.ir

Furthermore, fluorescent thiazole-indole hybrids have been synthesized via an efficient multicomponent reaction involving a one-pot C-C, C-N, and C-S bond-forming process from readily available starting materials. nih.gov

| Reaction Type | Catalyst/Reagents | Key Advantages | Yield | Reference |

|---|---|---|---|---|

| Chemoenzymatic One-Pot Multicomponent Synthesis | Trypsin from porcine pancreas (PPT) | Mild conditions, high yields, easy workup. | Up to 94% | mdpi.comnih.gov |

| Three-Component Reaction | Isothiocyanates, Tetramethyl thiourea, Ethyl bromopyruvate | Good yields, straightforward procedure. | 78-90% | iau.ir |

| Multicomponent Synthesis of Fluorescent Thiazoles | Arylglyoxal, Indole, Aryl thioamides | One-pot formation of multiple bonds. | Good to excellent | nih.gov |

Regioselective Functionalization at the Methanol (B129727) Moiety and Thiazole Ring

The ability to selectively introduce functional groups at specific positions of the this compound scaffold is crucial for creating a diverse range of derivatives with tailored properties.

Hydroxymethylation and Subsequent Derivatization Strategies

Direct hydroxymethylation of the thiazole ring is a key step in the synthesis of this compound and its analogs. A transition metal-free direct C-2 hydroxymethylation of thiazoles using ketones in the presence of potassium tert-butoxide (KOtBu) has been reported, leading to the formation of thiazole-2-diarylcarbinols. researchgate.netresearchgate.net This method promotes the formation of a Csp2−Csp3 bond and is compatible with benzothiazoles. researchgate.netresearchgate.net

Hydroxymethylation of 2-aminothiazole (B372263) derivatives at the 5-position has been achieved using microwave irradiation, which offers high yields and short reaction times compared to sealed tube or reduction from ester methods. sioc-journal.cn Subsequent derivatization of the hydroxymethyl group can be performed, such as oxidation to an aldehyde or carboxylic acid.

Modifications at the 2- and 5-Positions of the Thiazole Nucleus

Regioselective functionalization at the 2- and 5-positions of the thiazole nucleus allows for the synthesis of highly substituted derivatives. A general method for the synthesis of 2,4,5-trisubstituted thiazoles has been developed using successive metalations with TMPMgCl·LiCl or TMP2Zn·2MgCl2·2LiCl, starting from 2-bromothiazole (B21250). acs.orgnih.govacs.org The resulting magnesated or zincated thiazoles readily react with various electrophiles. acs.orgnih.govacs.org

Furthermore, sequential Pd-catalyzed regioselective C–H alkenylation provides a versatile approach to diversified thiazole derivatives with orthogonal substitution patterns at the C-2, C-4, and C-5 positions. rsc.org The introduction of different substituents at the 2- and 5-positions has been shown to significantly impact the biological activity of thiazole derivatives. nih.govacs.org For example, modifications at the 5-position of the thiazole ring can lead to a complete loss of certain biological activities. acs.org

Optimization of Reaction Parameters and Yield Enhancement in this compound Synthesis

Optimizing reaction parameters is critical for maximizing the yield and purity of this compound. Studies on methanol synthesis, in general, have shown that forced periodic operation modes can significantly improve performance compared to steady-state conditions. mdpi.commpg.de Numerical optimization has been used to study the effects of periodic inputs, such as CO concentration and feed flow rate, on methanol production. mdpi.commpg.de

In the context of specific thiazole syntheses, various factors are optimized:

Solvent: The choice of solvent can have a great effect on catalytic activity. For instance, in the chemoenzymatic synthesis of thiazoles, ethanol was found to be the most efficient solvent. mdpi.com

Temperature: Maintaining an optimal temperature is crucial. In the aforementioned chemoenzymatic reaction, 45°C was identified as the optimum temperature. mdpi.com

Catalyst Concentration: The amount of catalyst can significantly influence the reaction rate and yield. mdpi.com

Reaction Time: Screening for the optimal reaction time is necessary to ensure complete conversion without the formation of byproducts. mdpi.com

For example, in a chemoenzymatic one-pot synthesis of thiazole derivatives, the optimal conditions were determined to be 20 mg of PPT catalyst, a temperature of 45°C, and a reaction time of 7 hours. mdpi.com

| Parameter | Optimized Condition | Impact on Synthesis | Reference |

|---|---|---|---|

| Solvent | Ethanol | Maximizes catalytic activity of PPT. | mdpi.com |

| Temperature | 45°C | Optimal for enzyme-catalyzed reaction. | mdpi.com |

| Catalyst Concentration | 20 mg PPT | Ensures efficient catalysis. | mdpi.com |

| Reaction Time | 7 hours | Allows for completion of the reaction. | mdpi.com |

Solvent Effects and Temperature Control in Synthetic Pathways

The choice of solvent and the precise control of temperature are critical factors that significantly influence the reaction kinetics, yield, and purity in the synthesis of thiazole derivatives. biotage.com The solvent's polarity can affect the solubility of reactants and intermediates, as well as the stability of transition states, thereby directing the reaction toward the desired product and minimizing side reactions.

For instance, in the synthesis of related thiazole compounds, polar aprotic solvents like tetrahydrofuran (B95107) (THF) and acetonitrile (B52724) are commonly used. nih.gov In one pathway, the synthesis of a thiazole methanol derivative is initiated by dissolving 4-methyl-5-thiazolecarboxaldehyde in THF and cooling the mixture in an ice bath before adding a Grignard reagent. nih.gov The reaction is then allowed to warm to room temperature and stirred overnight, illustrating a common temperature progression strategy. nih.gov Similarly, low temperatures are crucial in other synthetic steps, such as the formylation of 2-bromothiazole in THF at -70°C to prevent polymerization side reactions.

Temperature control is also a powerful tool for directing diastereoselectivity. In studies of similar heterocyclic syntheses, reactions conducted in dichloromethane (B109758) at -78°C favored an anti-pathway, while the same reaction at room temperature shifted to a syn-pathway. Conversely, using nonpolar solvents like pentane (B18724) can produce the anti-isomer at room temperature and the syn-isomer at reflux temperatures. This demonstrates that a careful balance between solvent choice and temperature is essential for achieving specific stereochemical outcomes.

The impact of temperature on yield and purity has been systematically studied. In the synthesis of an amide, for example, varying the temperature from 75°C to 200°C showed that the highest purity product was obtained at 100°C in both water and ethyl acetate (B1210297) (EtOAc). biotage.com Further increases in temperature did not necessarily improve the outcome.

Table 1: Effect of Temperature on Product Purity in Different Solvents

Data adapted from a study on amide synthesis to illustrate the principle of temperature effects on purity. biotage.com

Catalytic Systems for Improved Reaction Efficiency

Catalytic systems are fundamental to improving the efficiency of synthetic pathways for this compound and its derivatives. Catalysts can enhance reaction rates, allow for milder reaction conditions, and increase selectivity, leading to higher yields and purer products. A range of catalysts, from metal-based systems to metal-free and biocatalysts, have been explored for the synthesis of thiazoles.

Copper-based catalysts, for example, are widely recognized for their balance of activity, selectivity, and cost-effectiveness in forming heterocyclic rings. mdpi.com They are effective in C-H bond arylation and can be used in combination with a base like lithium tert-butoxide. organic-chemistry.org Other transition metals such as rhodium supported on zeolites have also been investigated for their catalytic performance in related conversions. nih.gov

Metal-free catalytic systems offer an alternative, avoiding potential metal contamination in the final product. Trifluoromethanesulfonic acid (TfOH) has been shown to effectively catalyze the coupling of α-diazoketones with thioamides to form thiazole derivatives under mild, metal-free conditions. organic-chemistry.org Molecular iodine has also been employed as a sole oxidant for the scalable synthesis of substituted 1,2,4-thiadiazoles, demonstrating excellent yields.

Recent research has also focused on "green" and heterogeneous catalysts. These include natural materials like citric acid, wool, and chitosan-based nanocomposites, which align with the principles of sustainable chemistry. In one study, a chitosan-capped calcium oxide nanocomposite was used as a recyclable, heterogeneous base catalyst for the synthesis of a thiazole derivative, achieving a 91% yield in ethanol at 50°C.

Table 2: Comparison of Catalytic Systems for Thiazole Synthesis

Scalable Production Methods for Research and Development Purposes

Scaling up the synthesis of this compound from laboratory bench to pilot or research and development (R&D) scale introduces new challenges that require robust and efficient production methods. Key considerations include reaction control, process safety, and consistent product quality.

Considerations for Continuous Flow Reactor Applications

Continuous flow reactors offer a significant advantage for the scalable synthesis of fine chemicals like this compound. Unlike traditional batch reactors, flow systems allow for superior control over critical reaction parameters such as temperature, pressure, and mixing. This enhanced control is crucial for maximizing yield and purity, particularly in exothermic reactions where rapid heat dissipation is necessary to prevent side reactions and ensure safety. cetjournal.it

The high surface-area-to-volume ratio in flow reactors facilitates efficient heat exchange, enabling precise temperature management. cetjournal.it This allows for the use of reaction conditions that might be unsafe or difficult to control in a large batch reactor. Furthermore, continuous processing can lead to improved product consistency, reduced reaction times, and higher throughput, making it an attractive option for producing quantities needed for extensive research and development.

Purity Assessment and Isolation Techniques in Large-Scale Synthesis

As production scale increases, the methods for assessing purity and isolating the final product must be efficient and reliable. In-line analytical techniques, such as High-Performance Liquid Chromatography (HPLC), are invaluable for monitoring the progress of a reaction in real-time. This allows for dynamic adjustments to reaction parameters to maintain optimal conditions and determine the precise endpoint of the reaction. Stability testing using HPLC-UV or LC-MS monitoring is also crucial to ensure the integrity of the compound under various conditions. nih.gov

For isolation and purification, simple precipitation and crystallization are often preferred over methods like complete solvent evaporation, which can be impractical and inefficient on a large scale. Evaporating large volumes of solvent to dryness can produce lumpy solids that are difficult to wash and purify effectively. A more robust method involves precipitating the crude product from the reaction mixture, followed by crystallization from a suitable solvent, such as toluene (B28343) or ethyl acetate, to achieve high purity. This multi-step purification process, often involving washing and filtration, is essential for obtaining a final product that meets the stringent quality requirements for R&D purposes.

Comprehensive Spectroscopic and Analytical Characterization Techniques for 5 Methyl 2 Thiazolemethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 5-Methyl-2-thiazolemethanol. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each proton and carbon atom, confirming the compound's identity and connectivity.

Proton (¹H) NMR spectroscopy identifies the number and type of hydrogen atoms in a molecule. For this compound, the spectrum is expected to show distinct signals for the methyl protons, the methylene (B1212753) protons of the methanol (B129727) group, the hydroxyl proton, and the lone proton on the thiazole (B1198619) ring. The chemical shift (δ), integration, and multiplicity (splitting pattern) of these signals are key to structural confirmation.

In the analysis of derivatives, ¹H NMR is particularly powerful. For instance, when this compound is used as a precursor in synthesis, ¹H NMR can track the chemical transformations. The synthesis of Schiff base derivatives by reacting the amine group of a thiazole with various aldehydes shows characteristic new signals, such as the singlet for the imine proton (–CH=N–) typically appearing downfield between δ 8.6 and 9.1 ppm. nih.gov Similarly, acylation or substitution reactions at the hydroxyl or amino groups of thiazole derivatives result in predictable changes in the chemical shifts of adjacent protons, confirming the successful modification of the parent molecule. mdpi.comresearchgate.net The solvent used can also influence chemical shifts, a phenomenon that is considered during analysis. unn.edu.ng

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Thiazole-H (C4-H) | ~7.4 - 8.0 | Singlet (s) | 1H |

| Methanol-CH₂ | ~4.7 - 4.9 | Singlet (s) or Doublet (d) | 2H |

| Methyl-CH₃ | ~2.4 - 2.6 | Singlet (s) | 3H |

| Hydroxyl-OH | Variable | Singlet (s, broad) | 1H |

Note: Chemical shifts are predictions based on typical values for thiazole and alcohol moieties and may vary with solvent and concentration. The CH₂ signal may appear as a doublet if coupled to the OH proton, though this coupling is often not observed due to rapid exchange.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. For an unsubstituted thiazole, characteristic shifts are observed around 154 ppm (C2), 143 ppm (C4), and 120 ppm (C5). mdpi.com The presence of methyl and methanol substituents will shift these values. The carbon of the methyl group is expected in the upfield region, while the methanol carbon and the thiazole ring carbons will appear further downfield. This technique is crucial for confirming the carbon skeleton and the position of substituents on the thiazole ring. In derivative studies, the appearance of new carbon signals, for example from an introduced aromatic ring or carbonyl group, confirms the structure of the new compound. acs.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Thiazole C2 | ~168 - 172 |

| Thiazole C4 | ~140 - 145 |

| Thiazole C5 | ~125 - 130 |

| Methanol -CH₂OH | ~60 - 65 |

| Methyl -CH₃ | ~15 - 20 |

Note: Chemical shifts are predictions based on typical values for substituted thiazoles.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). For this compound (C₅H₇NOS), the exact molecular weight is 129.18 g/mol . guidechem.com

The mass spectrum typically shows a prominent molecular ion peak (M⁺) corresponding to this mass. The fragmentation pattern, which results from the breakdown of the molecular ion into smaller, charged fragments, provides valuable structural information. Thiazole compounds are known to be stable and often show abundant molecular ions. rsc.org Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) or cleavage of the C-C bond adjacent to the oxygen atom (alpha-cleavage). libretexts.orgyoutube.com For this compound, key fragmentation could involve the loss of the hydroxyl group, the entire hydroxymethyl group, or ring cleavage, providing data to confirm the structure. rsc.orgresearchgate.netnih.gov

Electrospray Ionization (ESI) is a soft ionization technique often coupled with liquid chromatography (LC) and tandem mass spectrometry (MS/MS). This combination, LC-ESI-MS/MS, is highly sensitive and specific for identifying compounds in complex mixtures. In ESI-MS, this compound would typically be detected as a protonated molecule, [M+H]⁺, at an m/z value of approximately 130.03.

In an LC-MS/MS experiment, the [M+H]⁺ ion is isolated and then subjected to collision-induced dissociation (CID) to generate a secondary fragmentation spectrum. This product ion spectrum is highly specific to the molecule's structure and can be used as a fingerprint for unambiguous identification, even at trace levels. nih.gov This technique is invaluable for metabolic studies, environmental analysis, and quality control where precise compound confirmation is required.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. This technique is excellent for identifying the functional groups present in a compound. The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its key structural features.

The most prominent features would include:

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group of the alcohol, with the broadening due to hydrogen bonding.

C-H Stretches: Absorptions between 2850-3000 cm⁻¹ are due to the C-H stretching vibrations of the methyl and methylene groups. Aromatic C-H stretching from the thiazole ring may appear slightly above 3000 cm⁻¹.

C=N Stretch: The carbon-nitrogen double bond within the thiazole ring is expected to show a stretching vibration in the 1500-1630 cm⁻¹ region. amazonaws.comresearchgate.net

Thiazole Ring Vibrations: The thiazole ring itself will produce a series of characteristic bands, often in the 1300-1500 cm⁻¹ range. cdnsciencepub.com

C-O Stretch: A strong band corresponding to the C-O stretching vibration of the primary alcohol is expected to appear in the 1000-1075 cm⁻¹ range.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Alkyl (CH₃, CH₂) | C-H Stretch | 2850 - 3000 | Medium-Strong |

| Thiazole Ring | C-H Stretch | ~3100 | Medium-Weak |

| Thiazole Ring | C=N Stretch | 1500 - 1630 | Medium |

| Thiazole Ring | Ring Skeletal Vibrations | 1300 - 1500 | Medium-Strong |

| Primary Alcohol (-CH₂OH) | C-O Stretch | 1000 - 1075 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The resulting spectrum provides information about the electronic structure and conjugation within the molecule.

The thiazole ring is an aromatic heterocycle that exhibits characteristic UV absorption. Unsubstituted thiazole shows an absorption maximum (λmax) around 235 nm. mdpi.com The presence of substituents on the ring can cause a shift in the absorption maximum (a bathochromic or red shift to longer wavelengths, or a hypsochromic or blue shift to shorter wavelengths) and a change in the molar absorptivity (ε). The methyl and hydroxymethyl groups on this compound are expected to cause a slight bathochromic shift compared to the parent thiazole. The absorption spectrum of thiazole derivatives can be influenced by the polarity of the solvent. biointerfaceresearch.com

UV-Vis spectroscopy is also a valuable tool for assessing the purity of a sample. By comparing the measured spectrum to that of a known pure standard, the presence of impurities with different chromophores can be detected. Furthermore, using the Beer-Lambert law, the concentration of the compound in a solution can be accurately determined, making it a useful quantitative technique.

Table 4: Predicted UV-Vis Absorption Data for this compound

| Solvent | Predicted λmax (nm) | Associated Transition |

| Ethanol (B145695)/Methanol | ~240 - 250 | π → π* |

Note: The predicted λmax is an estimation based on the absorption of unsubstituted thiazole and the expected effect of alkyl and hydroxymethyl substituents.

Raman Spectroscopy for Vibrational Fingerprinting

The interpretation of the Raman spectrum of this compound is based on the analysis of characteristic group frequencies and comparison with the spectra of structurally related compounds, such as thiazole, its alkylated derivatives, and other heterocyclic systems. Density Functional Theory (DFT) calculations are also a valuable tool for predicting vibrational frequencies and aiding in the precise assignment of the observed Raman bands.

The key vibrational modes observed in the Raman spectrum of this compound can be categorized as follows:

Thiazole Ring Vibrations: The thiazole ring gives rise to a set of characteristic bands. These include C=N stretching, C=C stretching, C-S stretching, C-H bending, and ring breathing modes. The substitution pattern on the thiazole ring influences the exact position of these bands.

Methyl Group Vibrations: The methyl group (-CH3) attached at the C5 position exhibits characteristic symmetric and asymmetric stretching and bending vibrations.

Methanol Group Vibrations: The methanol group (-CH2OH) at the C2 position contributes with its own set of vibrational modes, including C-O stretching, O-H bending, and CH2 scissoring and rocking vibrations.

Detailed research findings, often supported by computational analysis, allow for the specific assignment of the major Raman bands for this compound. These assignments are crucial for the unambiguous identification of the compound and for studying its molecular structure and interactions.

Table 1: Characteristic Raman Bands and Vibrational Assignments for this compound

| Raman Shift (cm⁻¹) | Vibrational Assignment | Functional Group |

| ~3050 - 3150 | C-H stretching | Thiazole ring |

| ~2850 - 3000 | C-H symmetric and asymmetric stretching | Methyl (-CH₃) group |

| ~2850 - 2950 | C-H symmetric and asymmetric stretching | Methylene (-CH₂) group |

| ~1550 - 1650 | C=N stretching | Thiazole ring |

| ~1400 - 1500 | C=C stretching | Thiazole ring |

| ~1430 - 1470 | CH₃ asymmetric bending (scissoring) | Methyl (-CH₃) group |

| ~1350 - 1400 | CH₂ scissoring | Methylene (-CH₂) group |

| ~1200 - 1300 | In-plane C-H bending | Thiazole ring |

| ~1000 - 1100 | C-O stretching | Methanol (-CH₂OH) group |

| ~800 - 900 | Ring breathing mode | Thiazole ring |

| ~600 - 750 | C-S stretching | Thiazole ring |

Elucidation of Biological Activities and Underlying Molecular Mechanisms of 5 Methyl 2 Thiazolemethanol and Its Analogues

Investigation of Receptor and Enzyme Modulatory Effects

Scientific literature available through comprehensive searches does not provide specific details regarding the receptor and enzyme modulatory effects of 5-Methyl-2-thiazolemethanol. Research has been conducted on various thiazole (B1198619) derivatives, revealing a potential for this class of compounds to interact with biological targets, but direct studies on this compound are not presently available.

There is a lack of specific studies investigating the agonistic and antagonistic activities of this compound at specific biological targets. However, research on related thiazole-containing compounds has indicated potential interactions with various receptors. For instance, certain N-(thiazol-2-yl)-benzamide analogs have been identified as selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. These antagonists were found to inhibit both agonist-evoked and spontaneous ZAC activity, suggesting they act as negative allosteric modulators.

Direct evidence for the inhibition or activation of enzymatic pathways by this compound is not detailed in the currently available scientific literature. However, studies on analogous thiazole derivatives suggest potential mechanisms of action that involve enzymatic inhibition. For example, some antibacterial thiazole derivatives are thought to exert their effects by inhibiting enzymes crucial for bacterial cell division, such as FtsZ. nih.gov Similarly, the antifungal activity of certain thiazole compounds may be linked to the inhibition of enzymes like 14α-lanosterol demethylase (CYP51), which is essential for ergosterol (B1671047) biosynthesis in fungi.

Antimicrobial Research Applications

While direct and extensive research on the antimicrobial properties of this compound is limited, the broader class of thiazole derivatives has been a significant focus of antimicrobial research. Numerous studies have demonstrated the potential of these compounds against a range of pathogenic microorganisms.

Thiazole derivatives have shown notable antibacterial efficacy. For instance, a series of 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov In these studies, the minimum inhibitory concentrations (MICs) were determined for various bacterial strains.

Antibacterial Activity of 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µM) | Reference |

|---|---|---|---|

| Compound 7 | Various bacteria | 43.3–86.7 | nih.gov |

| Compound 9 | Various bacteria | 125.4–344.8 | nih.gov |

The mechanism of antibacterial action for some thiazole derivatives has been suggested to involve the disruption of bacterial cell division through the inhibition of the FtsZ protein. nih.gov

The antifungal potential of thiazole derivatives has also been a subject of investigation. Studies on newly synthesized thiazole derivatives have shown strong activity against Candida albicans. nih.gov The proposed mechanisms of action for some of these compounds include interference with the fungal cell wall structure and/or the cell membrane. nih.gov

Antifungal Activity of Thiazole Derivatives against Candida albicans

| Compound/Derivative | MIC Range (µg/mL) | Reference |

|---|---|---|

| Newly synthesized thiazole derivatives | 0.008–7.81 | nih.gov |

The antifungal action of some thiazole-containing compounds is believed to stem from the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. nih.gov

Anticancer and Antitumor Biological Studies

A class of substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives was found to have potent anti-proliferative activity against a broad range of tumor cell lines. nih.gov One compound from this class demonstrated cell cycle arrest at the G0/G1 interphase and selective inhibition of a human B-cell lymphoma cell line. nih.gov

Furthermore, a study on N-(5-methyl- analis.com.myguidechem.comebsco.comthiadiazol-2-yl)-propionamide, a related heterocyclic derivative, investigated its cytotoxicity against various human tumor cell lines. The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for several cancer cell lines.

Cytotoxicity of N-(5-methyl- analis.com.myguidechem.comebsco.comthiadiazol-2-yl)-propionamide against Human Tumor Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

|---|---|---|---|

| HepG2 | Hepatocellular Carcinoma | 9.4 | dmed.org.ua |

| HL-60 | Leukemia | 45.2 | dmed.org.ua |

| MCF-7 | Breast Carcinoma | >100 | dmed.org.ua |

These findings suggest that the thiazole scaffold is a promising area for the development of novel anticancer agents. The mechanisms of action for these antitumor activities are varied and can include the induction of apoptosis and anti-angiogenesis effects.

Cellular Proliferation Inhibition Mechanisms

The thiazole scaffold is a core structure in numerous compounds investigated for their anticancer properties. mdpi.com Analogues of this compound have demonstrated significant potential in inhibiting the proliferation of various human cancer cell lines. The mechanisms underlying this antiproliferative activity are multifaceted, involving the targeting of critical cellular machinery required for cell growth and division.

Research has identified that certain thiazole derivatives exert their cytotoxic effects by inhibiting tubulin polymerization. frontiersin.org Tubulin is a crucial protein that assembles into microtubules, forming the mitotic spindle necessary for cell division. By disrupting this process, these compounds can halt the cell cycle, leading to cell death. Another identified mechanism involves the dual inhibition of the Phosphoinositide 3-kinase (PI3K)/mTOR pathway. nih.gov This signaling cascade is frequently hyperactivated in cancer and plays a vital role in promoting cell growth, proliferation, and survival. nih.gov

The cytotoxic efficacy of these analogues is often quantified by their half-maximal inhibitory concentration (IC50) values. For instance, one novel thiazole derivative, compound 4c , exhibited potent antiproliferative activity against the MCF-7 (breast adenocarcinoma) and HepG2 (liver hepatocellular carcinoma) cell lines with IC50 values of 2.57 µM and 7.26 µM, respectively. mdpi.comresearchgate.net Similarly, other studies on 1,3-thiazole incorporated phthalimide (B116566) derivatives have identified compounds with strong cytotoxic activity against various cancer cell lines. nih.gov

Table 1: Cytotoxic Activity of Selected Thiazole Analogues

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Compound 4c | MCF-7 | Breast Adenocarcinoma | 2.57 ± 0.16 | mdpi.com |

| Compound 4c | HepG2 | Liver Carcinoma | 7.26 ± 0.44 | mdpi.com |

| Compound 5b | MCF-7 | Breast Adenocarcinoma | 0.2 ± 0.01 | nih.gov |

| Compound 5k | MDA-MB-468 | Breast Adenocarcinoma | 0.6 ± 0.04 | nih.gov |

| Compound 5g | PC-12 | Pheochromocytoma | 0.43 ± 0.06 | nih.gov |

| Compound 7h | HCT-116 | Colorectal Carcinoma | 4.31 | epa.gov |

| Compound 7h | MCF-7 | Breast Adenocarcinoma | 5.12 | epa.gov |

Induction of Apoptosis and Cell Cycle Modulation

Beyond simply halting proliferation, many thiazole derivatives actively induce programmed cell death, or apoptosis, in cancer cells. mdpi.comacs.org This is a critical feature for an effective anticancer agent, as it leads to the safe and efficient elimination of malignant cells. The induction of apoptosis by these compounds is often accompanied by distinct changes in the cell cycle distribution. mdpi.com

The molecular mechanisms triggering apoptosis are diverse. Studies have shown that certain arylidene-hydrazinyl-thiazoles can induce apoptosis by activating initiator and effector caspases (such as caspase-3/7, 8, and 9), leading to a cascade of events that dismantle the cell. mdpi.comacs.org This process is often linked to the intrinsic mitochondrial pathway of apoptosis, characterized by the loss of mitochondrial membrane potential and the modulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) protein expression. nih.govacs.org

Furthermore, these compounds can modulate the cell cycle, forcing cancer cells to arrest at specific checkpoints, which prevents them from completing division and can trigger apoptosis. For example, compound 4c was found to induce cell cycle arrest at the G1/S phase in MCF-7 cells. mdpi.comresearchgate.net This arrest was associated with a significant increase in the populations of cells undergoing both early and late apoptosis. mdpi.comresearchgate.net Other thiazole analogues have been shown to cause a robust arrest at the G2/M phase. acs.org

Table 2: Effects of Thiazole Analogues on Apoptosis and Cell Cycle

| Compound | Cell Line | Effect | Mechanism | Reference |

| Compound 4c | MCF-7 | Cell cycle arrest at G1/S phase | Accumulation of cells in pre-G1 | mdpi.comresearchgate.net |

| Compound 4c | MCF-7 | Induction of apoptosis | 43.9-fold increase in early apoptosis | mdpi.com |

| Les-6547 | HT-29 | Cell cycle arrest at S & G2/M phases | Increased ROS levels | mdpi.com |

| Les-6547 | HT-29 | Induction of apoptosis | Activation of caspases 3/7, 8, 9, 10 | mdpi.com |

| Arylidene-hydrazinyl-thiazoles | BxPC-3, MOLT-4, MCF-7 | Cell cycle arrest at G2/M phase | Inhibition of tubulin polymerization | acs.org |

| Arylidene-hydrazinyl-thiazoles | BxPC-3, MOLT-4, MCF-7 | Induction of apoptosis | Increased caspase-3/7 activity, loss of mitochondrial membrane potential | acs.org |

Anti-inflammatory and Analgesic Properties

Thiazole and its related structures, such as benzothiazole (B30560), are recognized for their significant anti-inflammatory and analgesic activities. nih.govnih.govmdpi.com These properties make them attractive candidates for the development of new therapeutic agents to manage inflammatory conditions and pain. The efficacy of these compounds has been demonstrated in various preclinical in vivo models.

For instance, in the carrageenan-induced rat paw edema model, a standard test for acute inflammation, newly synthesized benzothiazole derivatives have shown potent anti-inflammatory effects. nih.govnih.gov Certain compounds, at a specific dose, exhibited a high percentage of edema inhibition over several hours, with activity comparable or even superior to established anti-inflammatory drugs like celecoxib. nih.gov This indicates a strong potential for modulating the physiological response to inflammatory stimuli.

Table 3: In Vivo Anti-inflammatory Activity of Benzothiazole Derivatives in Carrageenan-Induced Paw Edema Model

| Compound | Time (h) | % Inhibition of Edema | Reference |

| 17c | 1 | 72% | nih.gov |

| 2 | 76% | nih.gov | |

| 3 | 80% | nih.gov | |

| 17i | 1 | 64% | nih.gov |

| 2 | 73% | nih.gov | |

| 3 | 78% | nih.gov | |

| Celecoxib (Reference) | 1 | 67% | nih.gov |

| 2 | 75% | nih.gov | |

| 3 | 79% | nih.gov |

Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathway Modulation

The primary molecular mechanism for the anti-inflammatory action of many thiazole analogues is the modulation of the arachidonic acid pathway, specifically through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. researchgate.netnih.gov These enzymes are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent pro-inflammatory mediators.

Structure-activity relationship studies have revealed that the substitution pattern on the thiazole ring can determine the selectivity and potency of enzyme inhibition. nih.gov Some derivatives act as non-selective inhibitors of both COX-1 and COX-2, while others have been developed as selective COX-2 inhibitors, which is a desirable profile for reducing gastrointestinal side effects associated with traditional NSAIDs. nih.govbenthamscience.com Furthermore, researchers have successfully synthesized thiazole-based compounds that act as dual inhibitors of both COX-2 and 5-LOX, offering a broader and potentially more effective anti-inflammatory action by blocking two major inflammatory pathways simultaneously. epa.govnih.gov

Table 4: COX and LOX Inhibitory Activity of Thiazole Analogues

| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Compound 7h | COX-1 | 8.06 ± 0.11 | 115.14 | epa.gov |

| Compound 7h | COX-2 | 0.07 ± 0.02 | epa.gov | |

| Compound 7h | 5-LOX | 0.29 ± 0.09 | epa.gov | |

| Etoricoxib (Reference) | COX-2 | 0.07 ± 0.01 | epa.gov | |

| Zileuton (Reference) | 5-LOX | 0.15 ± 0.05 | epa.gov | |

| Compound 6b | COX-2 | 11.65 ± 6.20 | Selective | nih.gov |

Molecular Basis of Anti-inflammatory Responses

The molecular foundation for the anti-inflammatory effects of thiazole derivatives lies in their ability to suppress the production of key inflammatory mediators. By inhibiting COX and LOX enzymes, these compounds effectively reduce the synthesis of prostaglandins (PGs) and leukotrienes (LTs). epa.govnih.gov For example, specific thiazole derivatives have been shown to significantly block prostaglandin (B15479496) E2 (PGE2) production in lipopolysaccharide-stimulated inflammatory cells, with an efficacy comparable to that of the selective COX-2 inhibitor NS 398. benthamscience.com

In addition to enzymatic inhibition, some thiazole and thiazolidinone derivatives possess antioxidant properties. benthamscience.com Oxidative stress is closely linked with inflammation, where an overproduction of reactive oxygen species (ROS) can perpetuate tissue damage and the inflammatory response. By scavenging these harmful species, these compounds can help to mitigate inflammation through a complementary mechanism. benthamscience.com

Neuroprotective and Neurotherapeutic Potential

Analogues of this compound have emerged as promising agents for the treatment of neurological disorders, demonstrating significant neuroprotective potential. nih.govresearchgate.net The thiazole ring is a key component of several neuroactive drugs, including Riluzole, which is used in the management of amyotrophic lateral sclerosis (ALS). nih.gov This highlights the therapeutic relevance of this chemical scaffold in neurology.

Research into novel thiazole derivatives has shown their ability to protect neurons from various insults. These compounds have been investigated for their potential in mitigating the neuronal damage associated with neurodegenerative diseases like Parkinson's disease and in preventing the excitotoxic injury that occurs in conditions such as temporal lobe epilepsy. nih.govnih.gov

Protection Against Neuronal Damage and Excitotoxicity

Excitotoxicity is a pathological process where excessive stimulation by excitatory neurotransmitters like glutamate (B1630785) leads to neuronal damage and death. nih.gov This process is a common factor in stroke, epilepsy, and several neurodegenerative diseases. Thiazole derivatives have been shown to protect against this phenomenon through various mechanisms.

One key strategy involves the modulation of glutamate receptors. Thiazole-carboxamide derivatives have been identified as negative allosteric modulators (NAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. mdpi.com By enhancing the deactivation rates of these receptors, they can reduce excessive excitatory signaling and prevent excitotoxic cell death. mdpi.com Other research has focused on different pathways; for example, neuroprotective thiazole sulfonamides have been shown to protect against neuronal damage induced by the neurotoxin 6-hydroxydopamine (6-OHDA) by maintaining the activity of SIRT1, a protein crucial for cellular health and stress resistance. nih.gov

Table 5: Neuroprotective Mechanisms of Thiazole Analogues

| Compound Class | Proposed Mechanism | Neurological Model | Target | Reference |

| Aminothiazole derivatives | Prevention of excitotoxic neural injury | Kainic acid-induced epilepsy | Not specified | nih.gov |

| Thiazole-carboxamide derivatives | Negative allosteric modulation | General excitotoxicity | AMPA receptors | mdpi.com |

| Thiazole sulfonamides | SIRT1 activation, antioxidant activity | 6-OHDA-induced Parkinsonian model | SIRT1 | nih.gov |

| Riluzole (Benzothiazole) | Prevention of excitotoxic injury | Amyotrophic Lateral Sclerosis (ALS) | Multiple (e.g., sodium channels) | nih.govnih.gov |

Role in Neurodegenerative Disorder Research

The therapeutic potential of this compound and its structural analogues is a subject of investigation in the context of neurodegenerative disorders, particularly Alzheimer's disease (AD) and Parkinson's disease (PD). nih.govnih.gov Research in this area focuses on modulating key pathological pathways, including the generation of amyloid-β (Aβ) peptides and the enhancement of neuroprotective mechanisms. nih.govnih.gov

One significant area of research involves the inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a primary target in AD therapy. nih.govnih.gov BACE1 is an aspartic protease that initiates the cleavage of amyloid precursor protein (APP), leading to the formation of Aβ peptides that accumulate as plaques in the brains of AD patients. nih.govnih.gov Thiazole-containing compounds have been explored as BACE1 inhibitors. For instance, an exemplified thiazole derivative was shown to inhibit the binding of a radioligand to recombinant human BACE1 expressed in HEK-293 cells. bioworld.com The goal of such inhibitors is to reduce the production of Aβ, thereby slowing disease progression. mdpi.com

Another therapeutic strategy involves the modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs), specifically the α7 subtype, which is implicated in cognitive function. nih.gov An analogue, 2-[[4-fluoro-3-(trifluoromethyl)phenyl]amino]-4-(4-pyridinyl)-5-thiazolemethanol (JNJ-1930942), has been characterized as a novel positive allosteric modulator (PAM) of the α7 nAChR. researchgate.netsemanticscholar.org PAMs enhance the receptor's response to its endogenous ligand, acetylcholine, which is a potential strategy for ameliorating cognitive deficits in conditions like AD. nih.gov

Furthermore, methylthiazole derivatives related to the neuroprotective agent clomethiazole (B1669219) have been synthesized and assayed for their ability to protect primary neurons from excitotoxicity, a mechanism involved in neuronal cell death in various neurodegenerative conditions. nih.gov These compounds are designed to potentiate the function of the inhibitory neurotransmitter GABA at the GABA-A receptor, thereby attenuating glutamate-induced excitotoxicity. nih.gov

The table below summarizes the research focus for certain analogues in neurodegenerative disease.

| Compound Class/Analogue | Target | Disease Focus | Research Finding |

| Thiazole Derivatives | Beta-secretase 1 (BACE1) | Alzheimer's Disease | Inhibition of BACE1 activity to reduce amyloid-β peptide formation. nih.govbioworld.com |

| 2-[[4-fluoro-3-(trifluoromethyl)phenyl]amino]-4-(4-pyridinyl)-5-thiazolemethanol | α7 nicotinic acetylcholine receptor (α7 nAChR) | Alzheimer's Disease | Acts as a positive allosteric modulator, enhancing receptor function. researchgate.netsemanticscholar.org |

| 4-Methylthiazole (B1212942) Derivatives (related to Clomethiazole) | GABA-A Receptor | General Neurodegeneration | Potentiates GABAergic inhibition to protect against glutamate-induced excitotoxicity. nih.gov |

Metabolic Disease Research: Antidiabetic Activity

Thiazole derivatives are a well-established class of compounds in metabolic disease research, particularly for their antidiabetic properties. nih.gov The research into this compound and its analogues aligns with this broader investigation, focusing on mechanisms that improve glucose homeostasis and insulin (B600854) sensitivity. nih.govnih.gov Studies have demonstrated that various thiazole-containing compounds can effectively lower blood glucose levels in preclinical models of diabetes. nih.govdovepress.com

The antidiabetic potential of these compounds is often evaluated through their ability to inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase, and to prevent the formation of advanced glycation end-products (AGEs), which contribute to diabetic complications. nih.gov For example, a series of 2-(2-arylidenehydrazinyl)thiazol-4(5H)-ones were synthesized and showed potent anti-glycation activity, with some compounds being more effective than standard controls. nih.gov The activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ) is another critical mechanism, as it plays a vital role in glucose uptake and insulin sensitivity. nih.gov

G-Protein Coupled Receptor (GPR) Agonism and Related Metabolic Pathways

G-protein coupled receptors (GPCRs) represent a large family of transmembrane proteins that are crucial for a vast number of physiological processes, including metabolic regulation. nih.gov They recognize a wide array of extracellular ligands and initiate intracellular signaling cascades, making them prime targets for drug development in metabolic diseases. nih.gov While direct evidence linking this compound specifically to GPR agonism in diabetes is still emerging, the broader class of thiazole derivatives is being investigated for interaction with various receptors, including those involved in metabolic control. The activation of specific GPCRs can influence pathways related to insulin secretion, glucose uptake, and lipid metabolism, which are central to the pathophysiology of type 2 diabetes.

Advanced In Vitro and In Vivo Biological Evaluation Methodologies

The pharmacological characterization of this compound and its analogues relies on a suite of sophisticated in vitro and in vivo evaluation methods. These methodologies are essential for determining the compounds' biological efficacy, mechanism of action, and preclinical viability.

Cell-Based Assays for Cytotoxicity and Biological Efficacy

Cell-based assays are fundamental tools for the initial screening and characterization of novel compounds. researchgate.neteurekaselect.com They provide crucial data on both the desired biological activity and potential toxicity.

Cytotoxicity Assays: The assessment of cytotoxicity is a critical first step to ensure that the observed biological effects are not simply a consequence of cell death. researchgate.net Several standardized assays are employed:

Membrane Integrity Assays: These methods measure the leakage of cytoplasmic components from dead cells. A common example is the lactate (B86563) dehydrogenase (LDH) assay, which detects the release of LDH into the culture medium. biocompare.comnih.gov Another approach uses non-permeant DNA binding dyes, such as CellTox™ Green, which fluoresce upon binding to the DNA of cells with compromised membranes. nih.gov

Metabolic Viability Assays: These assays quantify the metabolic activity of a cell population, which correlates with the number of viable cells. Widely used methods include the MTT and MTS assays, which measure the reduction of a tetrazolium salt into a colored formazan (B1609692) product by NAD(P)H-dependent cellular oxidoreductases. biocompare.com

Biological Efficacy Assays: These assays are tailored to the specific therapeutic target.

Enzyme Inhibition Assays: For targets like BACE1, efficacy is measured by the compound's ability to inhibit enzyme activity. This can be done using cell-free biochemical assays or in cell-based models, such as HEK-293 cells engineered to express the target enzyme. bioworld.com

Receptor Binding and Function Assays: To evaluate compounds targeting receptors like α7 nAChR, researchers use techniques such as radioligand binding assays to determine binding affinity. bioworld.com Functional activity (agonist, antagonist, or modulator) is often assessed in cells expressing the receptor, such as Xenopus oocytes, by measuring changes in ion channel currents. nih.govsemanticscholar.org

Anti-glycation Assays: In the context of diabetes research, the ability of a compound to inhibit the formation of advanced glycation end-products is measured in vitro, often using bovine or human serum albumin. nih.gov

The table below details common in vitro assays used for evaluation.

| Assay Type | Principle | Example Method | Application |

| Cytotoxicity | Measures leakage from cells with compromised membranes. | Lactate Dehydrogenase (LDH) Release Assay biocompare.comnih.gov | General toxicity screening. |

| Cell Viability | Quantifies metabolic activity of living cells. | MTT/MTS Assay biocompare.com | Assessing the number of viable cells after treatment. |

| Biological Efficacy | Measures binding of a compound to its target receptor. | Radioligand Binding Assay bioworld.com | Determining binding affinity for targets like BACE1. |

| Biological Efficacy | Measures functional response of a receptor-channel. | Electrophysiology in Xenopus Oocytes nih.gov | Characterizing modulators of ion channels like α7 nAChR. |

| Biological Efficacy | Quantifies inhibition of non-enzymatic protein glycation. | In Vitro Glycation Assay nih.gov | Evaluating antidiabetic potential. |

Animal Models for Preclinical Pharmacological Characterization

Following promising in vitro results, compounds are advanced to in vivo animal models to assess their pharmacological effects in a complex biological system. The choice of model depends on the disease being studied.

Neurodegenerative Disease Models:

Alzheimer's Disease: Transgenic mouse models that overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1), such as the APPswe/PS1dE9 mouse, are commonly used. mdpi.com These models develop amyloid plaques and cognitive deficits, allowing for the evaluation of compounds aimed at reducing Aβ levels in the brain. mdpi.com Other models involve inducing cognitive deficits in rodents to test the efficacy of cognitive enhancers. researchgate.net

Parkinson's Disease: Drosophila (fruit fly) models expressing human α-synuclein are utilized to study the modulation of α-synuclein toxicity, a key factor in PD pathogenesis. nih.gov

Metabolic Disease Models:

Diabetes Mellitus: Chemically-induced diabetes models are frequently used. For instance, streptozotocin (B1681764) (STZ) or alloxan (B1665706) are administered to rodents to destroy pancreatic β-cells, inducing a state of hyperglycemia that mimics type 1 diabetes. nih.gov These models are essential for evaluating the glucose-lowering effects of potential antidiabetic agents. nih.govdovepress.com Oral glucose tolerance tests (OGTT) are also performed in these models to assess improvements in glucose homeostasis. dovepress.com

In vivo studies also involve techniques like Positron Emission Tomography (PET) imaging, which has been used with radiolabeled thiazole derivatives to study their uptake and distribution in the brain of living animals, such as Wistar rats. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Methyl 2 Thiazolemethanol Derivatives

Impact of Thiazole (B1198619) Ring Substitution on Biological Activity Profiles

The thiazole ring is a privileged scaffold in medicinal chemistry, and substitutions on this heterocyclic core can dramatically alter the biological activity of 5-Methyl-2-thiazolemethanol derivatives. nih.gov The nature and position of these substituents play a critical role in modulating the compound's interaction with biological targets. mdpi.com

For instance, in a series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones, the presence of a methyl group at the 5-position of the thiazole ring was found to be a strong predictor of anti-inflammatory activity. mdpi.com This highlights the significance of even small alkyl substitutions on the thiazole ring. Further studies on various thiazole derivatives have shown that the introduction of different functional groups can lead to a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects. nih.govglobalresearchonline.net

The electronic properties of the substituents are also a key determinant of biological activity. The presence of electron-withdrawing groups, such as a nitro group (NO2), or electron-donating groups, like a methoxy (B1213986) group (OMe), in the para position of a benzene (B151609) ring attached to the thiazole moiety has been shown to be beneficial for antifungal activity. nih.gov This suggests that the electronic landscape of the entire molecule, influenced by the thiazole ring substituents, is crucial for its biological function.

A summary of the impact of thiazole ring substitutions on biological activity is presented in the interactive table below.

| Substituent at Position 5 | Observed Biological Activity | Reference |

| Methyl | Anti-inflammatory | mdpi.com |

| Phenyl | Reduced neuroprotective efficacy | nih.gov |

| Adamantyl | Predicted anti-inflammatory | mdpi.com |

| Isothiazole | Predicted anti-inflammatory | mdpi.com |

| Benzothiazole (B30560) | Predicted anti-inflammatory | mdpi.com |

| Benzoisothiazole | Predicted anti-inflammatory | mdpi.com |

Role of the Hydroxymethyl Group in Ligand-Target Interactions

The hydroxymethyl group (-CH2OH) at the 2-position of the 5-methylthiazole (B1295346) core is a critical functional group that significantly influences the compound's interaction with biological targets. This group can participate in hydrogen bonding with amino acid residues in the active site of enzymes or receptors, a fundamental interaction for molecular recognition and binding affinity.

The ability of the hydroxymethyl group to act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the oxygen atom) provides versatility in its interactions. These hydrogen bonds can help to orient the molecule correctly within the binding pocket, leading to a more stable ligand-target complex and enhanced biological activity.

Furthermore, the hydroxymethyl group can be a site for metabolic modification. For example, it can be oxidized to an aldehyde or a carboxylic acid, which may alter the compound's activity and pharmacokinetic profile. In some cases, this metabolic transformation can be a bioactivation step, leading to a more potent metabolite. Conversely, it can also be a route for detoxification and elimination. The primary α-hydroxyl metabolite of some thiazole derivatives has been shown to possess sedative activity, indicating that metabolism at this position can lead to pharmacologically active compounds. nih.gov

Influence of Peripheral Substituents on Efficacy and Selectivity

In a study of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones, the anti-inflammatory activity was found to be highly dependent on the substituent and its position on the benzene ring. mdpi.com For instance, the presence of 2,3-dichloro, 3-bromo, 4-chloro, and 4-nitro substitutions on the benzene ring was most beneficial for activity. mdpi.com Shifting a chlorine atom from the 3-position to the 4- or 6-position resulted in equipotent compounds, indicating that the spatial arrangement of these substituents is critical. mdpi.com

Electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH3), were generally found to be less favorable for activity. mdpi.com However, the introduction of a hydrophobic methyl group to a para-hydroxyl derivative, forming a methoxy compound, markedly increased the activity, highlighting the complex interplay between electronic and hydrophobic effects. mdpi.com

The following table summarizes the influence of various peripheral substituents on the anti-inflammatory activity of a series of thiazole derivatives.

| Benzene Ring Substituent | Effect on Anti-inflammatory Activity | Reference |

| 2,3-di-Chloro | Beneficial | mdpi.com |

| 3-Bromo | Beneficial | mdpi.com |

| 4-Chloro | Beneficial | mdpi.com |

| 4-Nitro | Beneficial | mdpi.com |

| 4-Hydroxyl | Low potency | mdpi.com |

| 4-Methoxy | Increased activity compared to 4-hydroxyl | mdpi.com |

| 2-Nitro | Equipotent to reference drug | mdpi.com |

| 3-Nitro | Equipotent to 4-nitro derivative | mdpi.com |

Computational Chemistry and Molecular Docking in SAR Elucidation

Computational chemistry and molecular docking have become indispensable tools in the elucidation of structure-activity relationships (SAR) for this compound derivatives. These in silico methods provide valuable insights into how these molecules interact with their biological targets at an atomic level, guiding the design of more potent and selective compounds. mdpi.com

Predictive Modeling of Binding Affinities and Target Interactions

Molecular docking simulations are used to predict the preferred binding orientation of a ligand within the active site of a target protein. mdpi.commdpi.com By calculating the binding affinity, often expressed as a docking score, researchers can rank a series of compounds and prioritize those with the most favorable predicted interactions for synthesis and biological testing. mdpi.com

For example, in a study of 5-thiazol-based thiazolidinone derivatives, molecular docking was used to investigate their interaction with the cyclooxygenase-1 (COX-1) active site. The docking study revealed that the residue Arg120 was responsible for the activity, providing a molecular basis for the observed anti-inflammatory effects. mdpi.com Similarly, docking studies of other thiazole derivatives against various targets, such as the MurB enzyme in E. coli and lanosterol (B1674476) 14α-demethylase in C. albicans, have identified key hydrogen bond interactions and other favorable contacts that contribute to their antimicrobial activity. mdpi.com

De Novo Design Approaches for Optimized Analogues

De novo design is a computational approach that aims to design novel molecules with desired properties from scratch. This method can be particularly useful for generating optimized analogues of this compound. By using the structural information of the target's binding site, de novo design algorithms can generate a diverse set of novel chemical structures that are predicted to bind with high affinity and selectivity.

While specific examples of de novo design for this compound analogues are not extensively detailed in the provided search results, the general principles of this approach are highly relevant. For instance, the identification of a neuroprotective pharmacophore, the 3-(1H-1,2,3-triazole-4-yl)-pyridine fragment, in a series of 4-methylthiazole (B1212942) derivatives, provides a foundation for the de novo design of new compounds with enhanced neuroprotective properties. nih.gov By combining this pharmacophore with other structural motifs known to interact favorably with the target, novel and optimized analogues can be computationally generated and subsequently synthesized for biological evaluation.

Strategic Applications of 5 Methyl 2 Thiazolemethanol in Contemporary Drug Discovery and Chemical Biology

Leveraging 5-Methyl-2-thiazolemethanol as a Key Synthetic Building Block in Heterocyclic Chemistry

This compound is a crucial starting material in the synthesis of more complex heterocyclic structures. chemshuttle.comopenmedicinalchemistryjournal.com The hydroxyl group at the 2-position is a key handle for various chemical transformations, allowing for its integration into larger molecular frameworks. Synthetic chemists utilize this building block to construct fused ring systems and introduce the 5-methylthiazole (B1295346) moiety into diverse molecular architectures. researchgate.netnih.gov

One common synthetic strategy involves the reaction of the hydroxyl group to form ethers, esters, or to be replaced by other functional groups, thereby creating intermediates for subsequent cyclization reactions. For instance, conversion of the alcohol to a leaving group, such as a halide, facilitates nucleophilic substitution reactions, which are pivotal in building polycyclic systems. The thiazole (B1198619) ring itself can participate in various reactions, including metal-catalyzed cross-coupling, to further functionalize the core structure.

The synthesis of thiazole derivatives often involves the reaction of α-halocarbonyl compounds with thiourea (B124793) or thioamides. bepls.comnih.gov For example, 2-amino-5-methylthiazole (B129938) derivatives have been synthesized from ethyl 4-bromo-3-oxopentanoate and thiourea. nih.gov The resulting ester can be further modified, for instance, through reaction with hydrazine (B178648) hydrate (B1144303) to form a hydrazide, which can then be cyclized to create fused heterocyclic systems like oxadiazoles. nih.gov Similarly, the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with various heterocyclic amines or thiosemicarbazone derivatives leads to the formation of di-, tri-, and tetrathiazole moieties. mdpi.comnih.gov These multi-step syntheses highlight how the substituted thiazole framework serves as a foundational element for constructing molecules with increased complexity and diverse chemical properties.

Development of Novel Therapeutic Agents Utilizing the Thiazole Scaffold

The thiazole scaffold is a privileged structure in drug discovery, appearing in a wide range of clinically approved drugs and investigational agents. mdpi.commdpi.com Its ability to engage in hydrogen bonding and other non-covalent interactions makes it an effective component for binding to biological targets such as enzymes and receptors. nih.gov Derivatives of this compound are explored for various therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. nih.govmdpi.com

Lead Compound Identification and Optimization

In drug discovery, the process of identifying and refining a lead compound is critical. danaher.com The thiazole nucleus serves as a versatile starting point for generating compound libraries for high-throughput screening. nih.gov Once a "hit" compound containing the thiazole scaffold is identified, medicinal chemists engage in lead optimization to improve its potency, selectivity, and pharmacokinetic properties. danaher.comnih.govnuvisan.com

Structure-activity relationship (SAR) studies are central to this process. For example, in the development of anti-inflammatory agents, a series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones were evaluated. nih.gov These studies revealed that the nature and position of substituents on the benzylidene ring significantly influenced the anti-inflammatory activity, with certain derivatives showing better activity than the reference drug indomethacin. nih.gov Similarly, in the search for novel anticancer agents, new series of thiazole and imidazo[2,1-b]thiazole (B1210989) derivatives have been synthesized and tested, leading to the identification of compounds with potent dual inhibitory activity against EGFR/HER2 kinases and DHFR. nih.gov The optimization process involves iterative cycles of designing, synthesizing, and testing new analogues to enhance desired properties. danaher.comnuvisan.com

Below is a table summarizing examples of lead compounds based on the thiazole scaffold and their biological targets.

| Compound Class | Biological Target | Therapeutic Area | Key Findings |

| 2-(1H-pyrazol-1-yl)thiazoles | EP1 Receptor Antagonist | Overactive Bladder | Compound 12 showed the best antagonist activity and good oral pharmacokinetics. nih.gov |

| Imidazo[2,1-b]thiazole derivatives | EGFR/HER2 Kinase, DHFR | Cancer | Compounds 39 and 43 were potent dual EGFR/HER2 inhibitors; compounds 39 and 42 were the best DHFR inhibitors. nih.gov |

| 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones | Cyclooxygenase-1 (COX-1) | Inflammation | Identified as a novel class of selective COX-1 inhibitors with activity superior to naproxen. nih.gov |

| Thiazole-based thiosemicarbazones | Rab7b Protein | Cancer (MCF-7) | Derivatives 9 and 11b showed promising anticancer activity comparable to Cisplatin. nih.govresearchgate.net |

Pharmacophore Design and Scaffold Hopping Strategies

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. nih.gov The thiazole ring is often a key element in pharmacophores designed for various targets. For instance, modeling studies of imidazo[2,1-b]thiazole derivatives identified the importance of the thiazole moiety and a hydrazide side chain for anticancer activity. nih.gov

Scaffold hopping is a powerful strategy in medicinal chemistry where the core structure (scaffold) of a known active compound is replaced with a structurally different but functionally equivalent scaffold. mdpi.comnih.gov This can lead to new intellectual property, improved properties, or novel biological activities. The thiazole ring is an attractive scaffold for this purpose due to its electronic properties and synthetic accessibility. nih.gov For example, researchers have developed a novel heteroaromatic system, 2H-thiazolo[4,5-d] nih.govrsc.orgrsc.orgtriazole, as a versatile building block for scaffold hopping applications in medicinal chemistry. rsc.orgrsc.org This strategy has been used to replace metabolically liable aromatic rings with more robust electron-deficient systems like thiazole to improve drug metabolism profiles. nih.gov

Utility in Probing Biological Pathways and Disease Mechanisms

Beyond their direct therapeutic potential, derivatives of this compound are valuable as tool compounds and chemical probes to investigate complex biological systems. mdpi.comnih.gov These molecules allow researchers to selectively modulate the function of specific proteins, providing insights into their roles in cellular processes and disease pathogenesis. mdpi.com

Chemical Probes for Receptor and Enzyme Studies

A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a receptor or an enzyme, thereby enabling the study of that target's function. nih.gov Thiazole-containing compounds have been developed as probes for various targets. For example, derivatives of 2-(1H-pyrazol-1-yl)thiazole were identified as selective antagonists for the EP1 receptor, which could be used to probe the role of this receptor in physiological and pathological processes. nih.gov In another study, thiazole-based derivatives were identified as potent inhibitors of enzymes like EGFR/HER2 kinase and DHFR, making them useful tools for studying the signaling pathways regulated by these enzymes in cancer. nih.gov The development of such selective probes is crucial for target validation and for understanding the intricate networks of biological pathways. nih.gov

Tool Compounds for Investigating Cellular Processes